molecular formula C20H28N2O3 B2490692 N-[(1-pentyl-1H-indol-3-yl)carbonyl]-L-valine,methylester CAS No. 1971007-97-2

N-[(1-pentyl-1H-indol-3-yl)carbonyl]-L-valine,methylester

Cat. No. B2490692
CAS RN: 1971007-97-2
M. Wt: 344.455
InChI Key: XOVHYVWQBVNONJ-SFHVURJKSA-N
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Description

Synthesis Analysis

The synthesis of compounds like N-[(1-pentyl-1H-indol-3-yl)carbonyl]-L-valine, methylester, often involves the incorporation of specific amino acids and indole components. For example, the synthesis of delta-(L-alpha-amino[4,5-3H]adipyl)-L-cysteinyl-D-[4,4-3H]valine from its constituent amino acids illustrates the complexity of synthesizing compounds involving valine and other amino acids (O'sullivan et al., 1979). Similarly, the synthesis of poly(phenylacetylene)s bearing L-valine pendants demonstrates the ability to create complex polymers from simple amino acid derivatives (Cheuk et al., 2003).

Molecular Structure Analysis

The molecular structure of such compounds is often determined using techniques like X-ray crystallography. For instance, the crystal structure and conformation of N-(t-Butoxycarbonyl)-L-Isoleucyl-L-Valine Methyl Ester have been elucidated, showcasing the complex conformational possibilities of valine-containing compounds (Sukumar et al., 2005).

Chemical Reactions and Properties

The chemical reactions involving N-[(1-pentyl-1H-indol-3-yl)carbonyl]-L-valine, methylester, and similar compounds can be varied, often including esterification, amidation, and more. The synthesis of N-docosanoyl-l-valine-2-(2-methyl)-n-heptadecylamide demonstrates the diverse chemical reactions amino acids can undergo, leading to compounds with significant stereoselectivity and potential applications in chromatography (Charles & Gil-av, 1980).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, play a crucial role in the application and study of these compounds. The synthesis and structural evaluation of 5-Methyl-6-acetyl substituted indole and gramine, for instance, provide insights into the crystalline structure and physical interactions within molecules, which are essential for understanding their behavior in different environments (Kukuljan et al., 2016).

Chemical Properties Analysis

Chemical properties, including reactivity with other compounds, stability under various conditions, and the ability to undergo specific reactions, are fundamental for developing applications. The study on N-docosanoyl-l-valine-2-(2-methyl)-n-heptadecylamide as a stationary phase exemplifies the importance of understanding these properties for practical applications (Charles & Gil-av, 1980).

Scientific Research Applications

Hormone-Receptor Interactions

The synthesis of biologically active molecules, such as (N-t-Butoxycarbonyl-S-acetamido-methyl-L-cysteinyl)-[1- asparagine, 5-valine]-angiotensin II, demonstrates the potential of such compounds in hormone-receptor interaction studies and the development of spin-labelled and polymer-supported derivatives (Möschler & Schwyzer, 1974).

Penicillin Biosynthesis

Research has synthesized isomers like delta-(alpha-aminoadipyl)-L-cysteinylvaline to understand their role in penicillin biosynthesis. These findings are crucial for antibiotic development and understanding microbial resistance mechanisms (Fawcett et al., 1976).

Structural Analysis of Biologically Active Conjugates

Studies like the comparison of N-(indol-3-ylacetyl)-L-valine with other synthetic inactive compounds help in understanding the structure-activity relationships in bioactive molecules, which is pivotal in drug design (Kojić-Prodić et al., 1993).

Polymer Science and Proteomimetics

Research into poly(phenylacetylene)s bearing L-valine pendants aims at developing proteomimetic polyenes. This has implications in materials science, particularly in creating polymers with specific biological functionalities (Cheuk et al., 2003).

Solid-Phase Extraction in Pharmaceuticals

The use of N-[(1-pentyl-1H-indazol-3-yl)carbonyl]valine methyl ester in solid-phase extraction demonstrates its role in identifying pharmaceutical substances, highlighting its utility in forensic toxicology and drug screening (Dvorskaya et al., 2017).

Biosynthesis of Polyesters

Studies like the production of poly(3-hydroxybutyric acid-co-3-hydroxyvaleric acid) from L-Valine by Ralstonia eutropha show the significance of such compounds in biopolymer synthesis, which can lead to biodegradable and biocompatible materials (Kimura et al., 2003).

properties

IUPAC Name

methyl (2S)-3-methyl-2-[(1-pentylindole-3-carbonyl)amino]butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N2O3/c1-5-6-9-12-22-13-16(15-10-7-8-11-17(15)22)19(23)21-18(14(2)3)20(24)25-4/h7-8,10-11,13-14,18H,5-6,9,12H2,1-4H3,(H,21,23)/t18-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOVHYVWQBVNONJ-SFHVURJKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C=C(C2=CC=CC=C21)C(=O)NC(C(C)C)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCN1C=C(C2=CC=CC=C21)C(=O)N[C@@H](C(C)C)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201341895
Record name Methyl N-[(1-pentyl-1H-indol-3-yl)carbonyl]-L-valinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201341895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1971007-97-2
Record name MMB-018
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1971007972
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl N-[(1-pentyl-1H-indol-3-yl)carbonyl]-L-valinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201341895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MMB-018
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2V3HAX6RM7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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